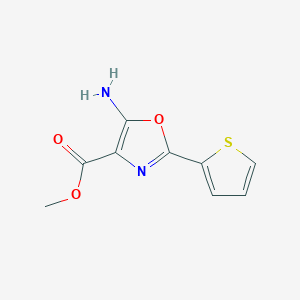
Methyl 5-amino-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylate
Descripción general
Descripción
Methyl 5-amino-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylate is a chemical compound that has gained attention in the scientific community due to its potential applications in biomedical research. This compound is a derivative of the oxazole family and has shown promising results in various studies related to drug development and disease treatment.
Aplicaciones Científicas De Investigación
Pharmacokinetics and Metabolism Studies
Methyl 5-amino-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylate and its derivatives are studied for their pharmacokinetic properties and metabolism in the human body. For instance, the disposition of SB-649868, a novel orexin 1 and 2 receptor antagonist, was studied in healthy male subjects to understand its metabolism and excretion patterns (Renzulli et al., 2011). This kind of research is crucial for developing new pharmaceuticals, ensuring their safety and effectiveness before they are brought to market.
Interaction with Other Pharmaceuticals
The interaction of similar compounds with other pharmaceuticals is also a significant area of research. For example, studies on the potential nephrotoxicity of various antibiotics like cefazedone and their combination with other antibiotics such as gentamicin, shed light on the safety profile of these drugs and their potential side effects when used in combination (Mondorf Aw, 1979). Understanding these interactions helps in prescribing safer drug combinations in clinical settings.
Radiotracer Development for Diagnostic Purposes
Compounds related to this compound are also used in developing radiotracers for imaging and diagnostic purposes. The safety, dosimetry, and characteristics of 11C-CS1P1, a radiotracer targeting sphingosine-1-phosphate receptor (S1PR) 1, were evaluated, indicating its potential use for evaluating inflammation in clinical populations (Brier et al., 2022). Such research is crucial for advancing diagnostic techniques and providing better healthcare solutions.
Exploration of Drug Toxicity and Safety
Mecanismo De Acción
Target of Action
Methyl 5-amino-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylate is a complex organic compound that likely interacts with multiple targets. Thiazole derivatives, which share a similar structure, have been found to interact with a variety of biological targets, acting as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact strongly with biological targets due to their mesoionic character . This allows them to cross cellular membranes and exert a broad spectrum of biological activities .
Biochemical Pathways
Thiazole derivatives have been found to affect a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
Thiazole derivatives are generally known for their good liposolubility, attributed to the presence of the sulfur atom , which could potentially impact the bioavailability of this compound.
Result of Action
Thiazole derivatives have been found to exert a broad spectrum of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors. For instance, the solubility properties of similar compounds can be dictated by the organic group appended to the bridging carbon . .
Análisis Bioquímico
Biochemical Properties
Methyl 5-amino-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been found to exhibit antimicrobial, antifungal, and antiviral activities . It interacts with enzymes such as oxidoreductases and transferases, which are involved in redox reactions and the transfer of functional groups, respectively. The nature of these interactions often involves the formation of hydrogen bonds and π-π stacking interactions with the active sites of the enzymes, leading to inhibition or modulation of their activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . It can modulate the activity of key signaling molecules such as kinases and phosphatases, leading to alterations in downstream signaling cascades. Additionally, this compound can affect the expression of genes involved in cell cycle regulation, apoptosis, and stress response, thereby impacting cell proliferation, survival, and differentiation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as DNA, RNA, and proteins, leading to changes in their structure and function . The binding interactions often involve hydrogen bonding, van der Waals forces, and hydrophobic interactions. This compound can also inhibit or activate enzymes by binding to their active sites or allosteric sites, resulting in changes in enzyme activity and subsequent alterations in metabolic pathways. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo hydrolysis and oxidation over extended periods. These degradation products can have different biological activities, which may contribute to the observed temporal effects. Long-term exposure to this compound in in vitro and in vivo studies has been associated with changes in cellular metabolism, gene expression, and cell viability.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit beneficial effects, such as antimicrobial and anti-inflammatory activities . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity. Threshold effects have been observed, where the biological activity of this compound increases with dosage up to a certain point, beyond which the adverse effects become more pronounced.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to its biotransformation and elimination . This compound is metabolized by enzymes such as cytochrome P450 oxidases, which catalyze its oxidation and hydroxylation. The resulting metabolites can undergo further conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion. The interactions of this compound with these enzymes and cofactors can influence metabolic flux and metabolite levels, impacting its overall biological activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be taken up by cells through passive diffusion and active transport mechanisms. Once inside the cells, it can bind to intracellular proteins, such as albumin and globulins, which facilitate its distribution to different cellular compartments. The localization and accumulation of this compound within specific tissues and organs can influence its biological effects and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function . This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through various targeting signals and post-translational modifications. The localization of this compound within these compartments can affect its interactions with biomolecules and its overall biological activity. For example, its presence in the nucleus can influence gene expression, while its localization in the mitochondria can impact cellular metabolism and energy production.
Propiedades
IUPAC Name |
methyl 5-amino-2-thiophen-2-yl-1,3-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3S/c1-13-9(12)6-7(10)14-8(11-6)5-3-2-4-15-5/h2-4H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZTPQOXXXBSMNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(OC(=N1)C2=CC=CS2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





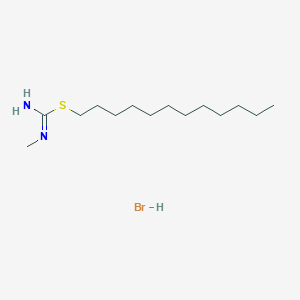
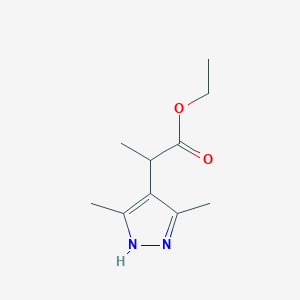
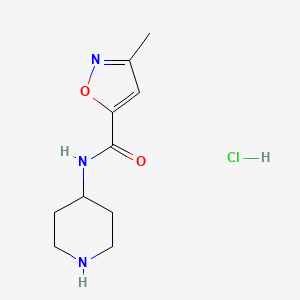
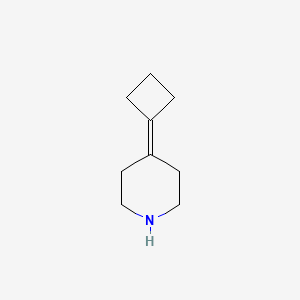
![N-methyl-1-[2-(pyridin-2-yl)ethyl]piperidin-4-amine](/img/structure/B1420852.png)
![4-[Methyl(propan-2-yl)amino]benzoic acid hydrochloride](/img/structure/B1420853.png)
![N-methyl-1-[2-(pyridin-4-yl)ethyl]piperidin-4-amine](/img/structure/B1420855.png)

![4-Methyl-2-[(2-phenylethyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B1420858.png)


![4,4'-Difluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1420862.png)